Zurletrectinib

Description

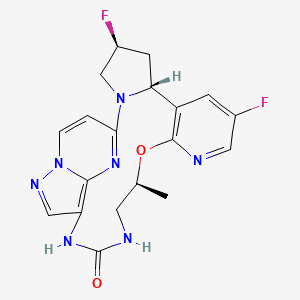

Structure

2D Structure

3D Structure

Properties

CAS No. |

2403703-30-8 |

|---|---|

Molecular Formula |

C19H19F2N7O2 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.02,6.07,12.022,26]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one |

InChI |

InChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1 |

InChI Key |

OIBWCYRRWAMTRW-ITDIGPHOSA-N |

Isomeric SMILES |

C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C[C@H](C[C@@H]4C5=C(O1)N=CC(=C5)F)F |

Canonical SMILES |

CC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Zurletrectinib: A Deep Dive into the Mechanism of Action of a Next-Generation Pan-TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zurletrectinib (ICP-723) is a next-generation, orally available, central nervous system (CNS)-penetrant, pan-tropomyosin receptor kinase (TRK) inhibitor developed to target cancers harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown significant efficacy, acquired resistance, often through mutations in the TRK kinase domain, and progression of brain metastases remain significant clinical challenges. This compound is designed to overcome these limitations by potently inhibiting wild-type TRKA, TRKB, and TRKC, as well as clinically relevant mutants that confer resistance to earlier-generation inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data.

Core Mechanism of Action: Potent Inhibition of TRK Kinases

The primary mechanism of action of this compound is the potent and selective inhibition of the ATP-binding site of TRKA, TRKB, and TRKC kinases.[1][2] In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis. This compound, by blocking the ATP-binding pocket, prevents the autophosphorylation and activation of the TRK fusion proteins, thereby abrogating these oncogenic signals.[1]

Downstream Signaling Pathway

The inhibition of TRK fusion proteins by this compound leads to the downregulation of key downstream signaling cascades, including the MAPK (RAS-RAF-MEK-ERK) and PI3K (PI3K-AKT-mTOR) pathways. These pathways are crucial for cell growth, proliferation, and survival.

Quantitative Analysis of Kinase Inhibition

In vitro kinase assays demonstrate this compound's potent activity against wild-type TRK kinases, with IC50 values in the low to sub-nanomolar range.[3]

| Kinase | This compound IC50 (nM) |

| TRKA | 0.81 |

| TRKB | 0.145 |

| TRKC | 0.184 |

| Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type TRK Kinases.[3] |

Overcoming Acquired Resistance

A key advantage of this compound is its robust activity against a wide range of acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors. Preclinical studies have shown that this compound is more active than larotrectinib, selitrectinib, and repotrectinib against the majority of tested TRK inhibitor resistance mutations (13 out of 18).[4][5]

| TRKA Mutation | This compound IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |

| G595R | 3.4 | >1000 | 10.8 |

| G667C | 10 | >1000 | 18.2 |

| Table 2: Comparative Inhibitory Activity (IC50) of this compound and Other TRK Inhibitors Against Common Resistance Mutations.[4] |

Superior Intracranial Activity

Brain metastases are a common site of disease progression in patients with NTRK fusion-positive cancers. This compound has demonstrated enhanced brain penetration compared to other next-generation TRK inhibitors in preclinical models.[3][6]

| Compound | Brain/Plasma Ratio (at 2 hours) |

| This compound | 15.5% |

| Repotrectinib | 10.2% |

| Selitrectinib | 6.17% |

| Table 3: Brain Penetration of TRK Inhibitors in Rats Following a Single Oral Dose.[6] |

This superior CNS penetration translates to significant survival benefits in preclinical models of intracranial tumors. In an orthotopic mouse glioma model with a TRKA G598R/G670A resistance mutation, this compound significantly extended median survival compared to selitrectinib and repotrectinib.[4][7][8]

| Treatment | Median Survival (days) |

| Selitrectinib | 41.5 |

| Repotrectinib | 66.5 |

| This compound | 104 |

| Table 4: In Vivo Efficacy of TRK Inhibitors in an Orthotopic Glioma Model.[4][7][8] |

Clinical Efficacy

Clinical trials have demonstrated the promising antitumor activity of this compound in patients with NTRK fusion-positive solid tumors.

| Patient Population | Objective Response Rate (ORR) |

| Adult Patients (TRK-inhibitor naive) | 80-90% |

| Pediatric and Adolescent Patients | 90% |

| Table 5: Clinical Activity of this compound in Patients with NTRK Fusion-Positive Solid Tumors.[9] |

Furthermore, interim analysis from a Phase 1/2 trial showed that at 12 months, the duration of response (DOR) and progression-free survival (PFS) rates were 92.0% and 90.5%, respectively.[9]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against TRK kinases was determined using in vitro kinase assays. Recombinant TRKA, TRKB, and TRKC kinases were incubated with this compound at varying concentrations in the presence of a suitable substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.[10]

Cell Viability Assay

The effect of this compound on the viability of cancer cells harboring NTRK fusions was assessed using cell viability assays, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). For the MTT assay, a tetrazolium salt is added, which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is then measured to determine the number of viable cells. The data is normalized to untreated controls, and IC50 values are calculated.[11][12][13]

In Vivo Xenograft Models

The antitumor efficacy of this compound in vivo was evaluated using xenograft models. Human cancer cells with NTRK fusions were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized to receive vehicle control or this compound orally at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.[1][14][15] In orthotopic models, tumor cells were implanted into the relevant organ (e.g., the brain) to better mimic human disease, and survival was the primary endpoint.[6]

Logical Framework for this compound's Therapeutic Advantage

This compound's design and preclinical profile position it as a potentially superior treatment option for NTRK fusion-positive cancers.

Conclusion

This compound is a highly potent, next-generation pan-TRK inhibitor with a mechanism of action tailored to address the key challenges in treating NTRK fusion-positive cancers. Its strong activity against wild-type TRK kinases, robust inhibition of a wide array of resistance mutations, and superior intracranial penetration provide a strong rationale for its continued clinical development. The quantitative data from preclinical and clinical studies underscore its potential to offer a significant therapeutic advantage for patients with these malignancies, including those who have progressed on prior TRK inhibitor therapy.

References

- 1. BiTE® Xenograft Protocol [protocols.io]

- 2. chondrex.com [chondrex.com]

- 3. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]

- 8. businesswire.com [businesswire.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. dojindo.com [dojindo.com]

- 14. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Zurletrectinib: A Technical Guide for Researchers and Drug Development Professionals

Zurletrectinib (ICP-723) is a next-generation, orally available, central nervous system (CNS)-active, second-generation pan-tropomyosin receptor kinase (TRK) inhibitor. It has demonstrated significant clinical activity in patients with neurotrophic tyrosine kinase receptor (NTRK) gene fusion-positive solid tumors, including those who have developed resistance to first-generation TRK inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Core Concepts and Mechanism of Action

NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric cancers. These fusions lead to the constitutive activation of TRK kinases (TRKA, TRKB, and TRKC), which in turn activates downstream signaling pathways, promoting cell proliferation, survival, and differentiation.

This compound is a highly potent and selective inhibitor of all three TRK proteins. Computational modeling suggests that this compound has an augmented binding affinity for TRK kinases. It is designed to overcome acquired resistance to first-generation TRK inhibitors, which often arises from mutations in the NTRK kinase domain, particularly solvent front mutations (e.g., TRKA G595R) and gatekeeper mutations.

Signaling Pathway

The constitutive activation of TRK fusion proteins triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for tumor cell growth and survival. This compound blocks these pathways by inhibiting the initial TRK phosphorylation event.

Figure 1: Simplified NTRK signaling pathway and the inhibitory action of this compound.

Preclinical Data

This compound has demonstrated potent activity in various preclinical models, including in vitro kinase assays and in vivo xenograft studies.

In Vitro Activity

In vitro kinase and cell-based assays have shown that this compound is a highly potent inhibitor of wild-type TRKA, TRKB, and TRKC kinases.[1] Importantly, it retains activity against a majority of mutations that confer resistance to first-generation TRK inhibitors.[1]

In Vivo Efficacy and CNS Penetration

Preclinical studies in animal models have highlighted the robust anti-tumor activity of this compound.

-

Subcutaneous Xenograft Models : In xenograft models derived from NTRK fusion-positive cells, this compound inhibited tumor growth at a dose 30 times lower than selitrectinib.[1][2]

-

Orthotopic Glioma Models : this compound has shown significant brain penetration in rats.[3] In mouse models with orthotopic NTRK fusion-positive gliomas, this compound significantly improved survival compared to other next-generation TRK inhibitors.[4][5] The median survival for mice treated with this compound was 104 days, compared to 66.5 days for repotrectinib and 41.5 days for selitrectinib.[2][5]

Preclinical Efficacy Data

| Model System | Finding | Reference |

| In vitro kinase assays | More active than larotrectinib, selitrectinib, and repotrectinib against 13 out of 18 TRK resistance mutations. | [4] |

| Subcutaneous xenograft models | Inhibited tumor growth at a 30-fold lower dose compared to selitrectinib. | [1][2] |

| Rat brain penetration study | Showed increased brain penetration compared to selitrectinib and repotrectinib at 0.5 and 2 hours post-administration. | [3][4] |

| Orthotopic glioma mouse model | Median survival of 104 days, versus 66.5 days for repotrectinib and 41.5 days for selitrectinib. | [2][4][5] |

Clinical Data

This compound has been evaluated in Phase 1/2 clinical trials (NCT04685226 and NCT05745623) in patients with advanced solid tumors harboring NTRK gene fusions.[6]

Efficacy in Adult and Pediatric Patients

The clinical trials have demonstrated impressive efficacy in both adult and pediatric populations.

-

Overall Response Rate (ORR) : The confirmed ORR by an independent review committee (IRC) in adult patients was 83.7%.[6] In pediatric and adolescent patients, the ORR was 90%.[7]

-

Duration of Response (DOR) and Progression-Free Survival (PFS) : In adult patients, the median DOR and PFS were not reached at a median follow-up of 11.7 months.[6] The 12-month rates for DOR and PFS were 92.0% and 90.5%, respectively.[6][7]

-

Intracranial Activity : In patients with brain metastases, two out of three (66.7%) achieved an intracerebral ORR.[6]

-

Activity in TKI-Resistant Patients : Patients resistant to first-generation TRK inhibitors all achieved partial responses.[7]

Safety and Tolerability

This compound has been generally well-tolerated.

-

No dose-limiting toxicities have been observed.[7]

-

Treatment-related adverse events (TRAEs) were primarily grade 1 or 2.[7]

-

TRAEs led to dose interruption, reduction, and discontinuation in 9.2%, 3.9%, and 0.4% of the safety population, respectively.[6]

Clinical Trial Efficacy Data

| Endpoint | Adult Patients (NCT04685226 & NCT05745623) | Pediatric/Adolescent Patients (NCT04685226) | Reference |

| Overall Response Rate (ORR) | 83.7% (95% CI: 70.3, 92.7) | 90% | [6][7] |

| Complete Response (CR) | 10.2% | Not Reported | [6] |

| Median Duration of Response (DOR) | Not Reached | Not Reached | [6][7] |

| 12-month DOR Rate | 92.0% | 92.0% | [6][7] |

| Median Progression-Free Survival (PFS) | Not Reached | Not Reached | [6][7] |

| 12-month PFS Rate | 90.5% | 90.5% | [6][7] |

| Intracerebral ORR (in patients with brain metastases) | 66.7% (2 out of 3 patients) | Not Reported | [6] |

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of TRK inhibitors like this compound. Specific details of the protocols used in the this compound studies may vary and are not fully published.

In Vitro TRK Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific TRK kinase.

Materials:

-

Recombinant human TRKA, TRKB, or TRKC kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, the substrate/ATP mix, and the test compound or vehicle control (e.g., DMSO).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability Assay

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

NTRK fusion-positive cancer cell line

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Phosphorylated TRK

This technique is used to detect the phosphorylation status of TRK and its downstream signaling proteins.

Materials:

-

NTRK fusion-positive cancer cell line

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Subcutaneous Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

-

NTRK fusion-positive cancer cell line

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound or vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in PBS, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

References

- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

Zurletrectinib chemical structure and properties

An In-depth Technical Guide to Zurletrectinib: Chemical Structure, Properties, and Preclinical/Clinical Data

Introduction

This compound (also known as ICP-723) is a next-generation, orally bioavailable, and highly selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It is designed to target and inhibit the activity of the TRK family of receptor tyrosine kinases—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[5][6] this compound has demonstrated potent activity against wild-type TRK kinases and various acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[1][4][7] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C19H19F2N7O2.[8] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H19F2N7O2 | [8] |

| Molecular Weight | 415.4 g/mol | [8] |

| IUPAC Name | (4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.0²,⁶.0⁷,¹².0²²,²⁶]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one | [8] |

| SMILES | C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C--INVALID-LINK--F | [8] |

| CAS Number | 2403703-30-8 | [8] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[2][9] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation and survival.[10] The primary signaling cascades activated by TRK receptors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[8][10]

By binding to the ATP-binding pocket of the TRK kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting these downstream oncogenic signals and inducing apoptosis in cancer cells.[4]

Quantitative Data

In Vitro Kinase and Cell-Based Activity

This compound demonstrates potent inhibition of wild-type TRK kinases and maintains activity against a range of resistance mutations.

| Target | IC50 (nM) | Reference |

| TRKA (Wild-Type) | 0.81 | [4] |

| TRKB (Wild-Type) | 0.145 | [4] |

| TRKC (Wild-Type) | 0.184 | [4] |

| IRC-I-XL Cell Line | 0.47 | [4] |

| Kor1 Cell Line | 7.2 | [4] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models highlight the potent anti-tumor activity of this compound.

| Model | Treatment | Median Survival (days) | P-value vs. Selitrectinib | Reference |

| Orthotopic Glioma (TRKA mutant) | Selitrectinib (30 mg/kg twice daily) | 41.5 | - | [1][11] |

| Repotrectinib (15 mg/kg twice daily) | 66.5 | N/A | [1][11] | |

| This compound (15 mg/kg twice daily) | 104 | < 0.05 | [1][11] |

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, including significant brain penetration.

| Parameter | This compound | Repotrectinib | Selitrectinib | Time Point | Reference |

| Brain/Plasma Ratio | 15.5% | 10.2% | 6.17% | 2 hours | [11] |

Clinical Efficacy

Clinical trials have demonstrated high response rates in patients with NTRK fusion-positive solid tumors.

| Patient Population | Objective Response Rate (ORR) | Reference |

| Adult (TRK inhibitor-naïve) | 83.7% | [12] |

| Pediatric/Adolescent (TRK inhibitor-naïve) | 100% | [5] |

| Pediatric/Adolescent (Overall) | 90% | [13][14] |

Experimental Protocols

In Vitro Kinase Assay

A general protocol for determining the in vitro kinase inhibitory activity of this compound is as follows:

-

Reagents and Materials: Recombinant TRKA, TRKB, and TRKC kinases, HTRF Kinase Assay kit, ATP, appropriate substrate, and test compounds (this compound, larotrectinib, selitrectinib, repotrectinib).

-

Procedure:

-

Prepare serial dilutions of the test compounds. A common starting concentration is 1 to 10 µM with four-fold serial dilutions.[4]

-

In a suitable assay plate, combine the recombinant kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. ATP concentrations are typically optimized for each kinase, ranging from 1 to 10 µM.[4]

-

Incubate the reaction mixture for a specified time at a controlled temperature.

-

Stop the reaction and add the HTRF detection reagents.

-

Read the plate on a suitable fluorescence plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[4][15]

-

Cell Viability Assay

This protocol outlines a method for assessing the effect of this compound on the viability of cancer cell lines.

-

Cell Culture: Culture NTRK fusion-positive cancer cell lines (e.g., colorectal cancer lines IRC-I-XL and Kor1) in appropriate media and conditions.[4]

-

Procedure:

-

Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo) to the wells.

-

Measure the luminescence or absorbance according to the manufacturer's protocol.

-

Normalize the data to DMSO-treated control cells (100% viability) and calculate the IC50 values.[4]

-

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Cell Implantation:

-

Treatment:

-

Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[11]

-

Administer this compound (e.g., 1 mg/kg or 15 mg/kg, twice daily) or vehicle control orally.[1][11]

-

Monitor the mice twice a week for tumor volume, body weight (as a measure of toxicity), and overall health.[11]

-

-

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or survival.[11] Tumor volume can be calculated using the formula: (length x width²)/2. The experiment is concluded when tumors in the control group reach a predetermined size or when the mice show signs of distress.

Clinical Development

This compound is being evaluated in multiple clinical trials for the treatment of patients with NTRK fusion-positive solid tumors. Key trials include NCT04685226 and NCT05745623, which are assessing the efficacy, safety, and pharmacokinetics in adult, adolescent, and pediatric populations.[5][14] The recommended Phase 2 dose has been established as 8 mg for adolescents and 7.2 mg/m² for pediatric patients.[13] The trials have shown that this compound is well-tolerated, with most treatment-related adverse events being grade 1 or 2.[5][12]

Conclusion

This compound is a potent, next-generation pan-TRK inhibitor with significant activity against wild-type and mutant TRK kinases. Its favorable pharmacokinetic profile, including excellent brain penetration, and robust efficacy in both preclinical models and clinical trials, position it as a promising therapeutic option for patients with NTRK fusion-positive solid tumors, including those with central nervous system metastases or acquired resistance to first-generation inhibitors.[1][7][11] Ongoing clinical studies will further define its role in the treatment of this patient population.[5]

References

- 1. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor this compound in China | INNOCARE [innocarepharma.com]

- 7. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomarker.onclive.com [biomarker.onclive.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Latest Data of InnoCare's this compound Orally Presented at SIOP 2025 | INNOCARE [innocarepharma.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. researchgate.net [researchgate.net]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 17. BiTE® Xenograft Protocol [protocols.io]

Zurletrectinib: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are significant oncogenic drivers in a wide array of adult and pediatric solid tumors. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown remarkable efficacy, acquired resistance, often through mutations in the TRK kinase domain, inevitably leads to disease progression. Zurletrectinib (ICP-723) is a novel, highly potent, next-generation pan-TRK inhibitor designed to address these challenges. It demonstrates robust activity against wild-type TRKA, TRKB, and TRKC kinases and, critically, maintains potency against a wide range of clinically relevant acquired resistance mutations. Furthermore, preclinical data highlight its superior central nervous system (CNS) penetration, translating to significant intracranial activity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, pharmacokinetic profile, safety, and key experimental methodologies for this compound.

Introduction to NTRK Fusions and TRK Inhibition

The NTRK gene family, comprising NTRK1, NTRK2, and NTRK3, encodes the tropomyosin receptor kinases TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] Oncogenic fusions involving NTRK genes lead to the expression of chimeric TRK proteins with constitutively active kinase domains, which drive cellular proliferation and survival through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[2][3][4] These fusions are found in over 25 different cancer types, with high prevalence in certain rare cancers like infantile fibrosarcoma and secretory breast carcinoma.[1][5]

First-generation TRK inhibitors are highly effective but are susceptible to on-target resistance mutations, most commonly solvent front mutations (e.g., TRKA G595R) and gatekeeper mutations (e.g., TRKA F589L).[6][7] this compound was developed to overcome these limitations, offering a promising therapeutic option for both treatment-naïve patients and those who have developed resistance to prior TRK-targeted therapies.[6]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the TRK kinase domain.[8][9] This binding action prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways that are essential for tumor cell growth and survival. Its chemical structure is optimized for high potency and selectivity, and crucially, it is designed to effectively inhibit TRK kinases harboring common resistance mutations that sterically hinder the binding of first-generation inhibitors.[6][10]

Figure 1: this compound Mechanism of Action in the TRK Signaling Pathway.

Preclinical Efficacy

In vitro and in vivo preclinical studies have demonstrated the superior potency and broader activity of this compound compared to first- and other next-generation TRK inhibitors.

In Vitro Activity

This compound shows potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases. More importantly, it is significantly more active than larotrectinib, selitrectinib, and repotrectinib against a majority of TRK inhibitor resistance mutations (13 out of 18 tested).[7][8][11] This includes efficacy against key mutations like the solvent front mutation G595R and the xDFG mutation G667C.[6][10]

In Vivo Antitumor Activity

In xenograft models using NTRK fusion-positive cancer cells, this compound demonstrated potent tumor growth inhibition. In a model derived from the KM12 colorectal cancer cell line, this compound inhibited tumor growth at a dose 30 times lower than that required for selitrectinib (1 mg/kg BID vs. 30 mg/kg BID).[6][7][8]

Crucially, in an orthotopic mouse glioma xenograft model harboring a TRKA resistance mutation, this compound showed superior efficacy in extending survival compared to other next-generation inhibitors.[6][7] This highlights its potent intracranial activity, a key differentiator for treating CNS metastases, which are a common site of progression.

| Parameter | This compound | Repotrectinib | Selitrectinib | First-Gen Inhibitors |

| Activity vs. WT TRK | Potent | Potent | Potent | Potent |

| Activity vs. Resistance Mutations | Active against most (13/18)[7][11] | Active, but less broad[7] | Active, but less broad[7] | Inactive[6][7] |

| In Vivo Tumor Inhibition Dose | 1 mg/kg BID[6][10] | N/A | 30 mg/kg BID[6][10] | 30 mg/kg BID (Larotrectinib)[8] |

| Median Survival (Glioma Model) | 104 days[6][7] | 66.5 days[6][7] | 41.5 days[6][7] | N/A |

Table 1: Comparative Preclinical Efficacy of this compound.

Pharmacokinetics and CNS Penetration

Pharmacokinetic studies in rats demonstrated that this compound has improved ability to cross the blood-brain barrier compared to other next-generation agents.[6] This is a critical attribute for treating primary CNS tumors and brain metastases.

| Parameter | This compound | Repotrectinib | Selitrectinib |

| Brain/Plasma Ratio (0.5 hr) | 7.17%[12] | N/A | N/A |

| Brain/Plasma Ratio (2 hr) | 15.5%[12] | 10.2%[12] | 6.17%[12] |

Table 2: Comparative Brain Penetration in Rats (Single 10 mg/kg Oral Dose)[12].

Clinical Development and Efficacy

This compound has been evaluated in Phase I/II clinical trials (NCT04685226, NCT05745623) in adult, adolescent, and pediatric patients with NTRK fusion-positive solid tumors.[5][13] The results have shown significant and durable responses across various tumor types.

Adult Patients

In an integrated analysis of trials involving TRK inhibitor-naïve adult patients, this compound demonstrated a high objective response rate (ORR) and durable responses.[13]

Pediatric and Adolescent Patients

This compound has shown remarkable efficacy in younger patients. In a cohort of six treatment-naïve pediatric and adolescent patients, the confirmed ORR was 100%.[5] A broader analysis as of July 2025 reported an ORR of 90%.[14] Notably, patients who had previously progressed on first-generation TRK inhibitors also achieved partial or complete responses, demonstrating this compound's ability to overcome acquired resistance in the clinical setting.[5][14]

| Patient Population | Key Efficacy Metric | Result | 95% Confidence Interval |

| Adults (Naïve) [13] | Confirmed ORR | 83.7% | 70.3, 92.7 |

| Complete Response | 10.2% | N/A | |

| 12-month DOR Rate | 92.0% | N/A | |

| 12-month PFS Rate | 90.5% | N/A | |

| Intracerebral ORR | 66.7% (2 of 3 pts) | N/A | |

| Pediatric/Adolescent (Naïve) [5] | Confirmed ORR | 100% (6 of 6 pts) | 54.1, 100.0 |

| Pediatric/Adolescent (Overall) [14] | Confirmed ORR | 90% | N/A |

Table 3: Summary of Clinical Efficacy Data for this compound.

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a favorable and manageable safety profile.[6][14] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2.[5][13]

| Adverse Event Category | Details |

| Most Common TRAEs (Adults, ≥20%) [13] | Anemia (28.4%), Increased ALT (27.9%), Increased AST (25.8%) |

| Most Common TRAEs (Pediatrics) [5] | Increased ALT (n=8), Anemia (n=6) |

| Grade ≥3 TRAEs (Adults, ≥2%) [13] | Weight gain (3.5%), Dizziness (2.2%) |

| Dose Modifications (Adults) [13] | Interruption: 9.2%, Reduction: 3.9%, Discontinuation: 0.4% |

| Dose-Limiting Toxicities (Pediatrics) [14] | None Observed |

Table 4: Summary of this compound Safety Profile.

Experimental Protocols

The preclinical and clinical development of this compound involved a range of standard and specialized assays. The following sections provide detailed methodologies for key experiments.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Tyrosine Kinase Inhibitors for Glioblastoma Multiforme: Challenges and Opportunities for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally bioavailable Syk inhibitors with activity in a rat PK/PD model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Testing algorithm for identification of patients with TRK fusion cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocare.net [biocare.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Zurletrectinib (ICP-723)

Introduction

This compound (ICP-723) is a second-generation, orally available, highly selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor developed by InnoCare Pharma.[1][2] It is designed to target oncogenic fusions of the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, and NTRK3), which are key drivers in a wide range of adult and pediatric solid tumors.[3][4] The development of this compound was spurred by the clinical challenge of acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib.[5] this compound has demonstrated potent activity against both wild-type TRK kinases and various clinically relevant resistance mutations, along with significant intracranial activity, addressing a critical unmet need for patients with brain metastases.[6][7][8]

Discovery and Preclinical Development

The discovery of this compound was aimed at creating a potent TRK inhibitor that could overcome the limitations of earlier agents, particularly on-target resistance mutations that emerge during treatment.[5]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of TRKA, TRKB, and TRKC kinases.[1][7] Molecular docking studies have shown that it interacts with key residues, including the gatekeeper (F589 in TRKA) and the xDFG motif (G667 in TRKA), to potently inhibit kinase activity.[7] This mechanism allows it to be effective against wild-type TRK fusions as well as common resistance mutations, such as the "solvent front" mutation (e.g., TRKA G595R) and some "xDFG" mutations (e.g., TRKA G667A).[5][9]

Preclinical Efficacy

This compound's activity was evaluated through a series of in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 Value | Note |

|---|---|---|

| TRKA | < 1 nM | Potent inhibition of wild-type kinase.[5] |

| TRKB | < 1 nM | Potent inhibition of wild-type kinase.[5] |

| TRKC | < 1 nM | Potent inhibition of wild-type kinase.[5] |

Table 2: In Vitro Anti-Proliferative Activity

| Cell Line | NTRK Fusion/Mutation | Activity |

|---|---|---|

| KM12 | TPM3-NTRK1 (Wild-Type) | Robust efficacy demonstrated.[5] |

| Ba/F3 Panel | Various Wild-Type & Mutant NTRK Fusions | Overcomes solvent front mutations (e.g., TRKA G595R).[5] |

| Ba/F3 Panel | TRKA G667A, TRKC G696A/C | Retains activity against certain xDFG mutations.[5] |

| Ba/F3 Panel | TRKA F589L, TRKA G667C/S | Reduced activity against gatekeeper and some xDFG mutations.[5] |

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Treatment & Dose | Result | Comparison |

|---|---|---|---|

| KM12 Xenograft | This compound (1 mg/kg) | 89.5% Tumor Growth Inhibition (TGI).[5] | Similar efficacy to larotrectinib or selitrectinib at 30 mg/kg.[5] |

| Orthotopic Glioma (TRKA G598R/G670A) | this compound (15 mg/kg) | Median Survival: 104 days.[8][9] | Significantly improved survival vs. selitrectinib (41.5 days) and repotrectinib (66.5 days).[8][9] |

Pharmacokinetics and Brain Penetration

Preclinical studies in rats demonstrated that this compound has favorable pharmacokinetic properties, including high oral bioavailability.[5] Notably, it showed superior brain penetration compared to other next-generation inhibitors.[6][8][10] This is a critical feature for treating patients with primary central nervous system (CNS) tumors or brain metastases.[7]

Experimental Protocols: Preclinical

-

In Silico Modeling: Molecular docking was used to predict the binding of this compound to the ATP binding pocket of wild-type and mutant TRK kinases.[7][8]

-

In Vitro Kinase Assays: The IC50 values of this compound against TRKA, TRKB, and TRKC were determined to quantify its inhibitory potency.[5][8]

-

Cell-Based Assays: The anti-proliferative activity was tested in various cell lines, including the KM12 colorectal cancer line (TPM3-NTRK1 fusion) and a panel of Ba/F3 murine pro-B cells engineered to express different wild-type or mutant NTRK fusions.[5][8] Cell viability and clonogenic assays were performed.[8]

-

In Vivo Xenograft Studies: Efficacy was evaluated in xenograft models. For example, the KM12 tumor model was used to assess tumor growth inhibition.[5] Orthotopic mouse glioma xenograft models harboring TRK resistance mutations were used to evaluate intracranial activity and survival benefits.[8][9] Mice were monitored for tumor growth, body weight (as a measure of toxicity), and survival.[6]

Clinical Development

This compound advanced into clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase I/II Clinical Trials (NCT04685226, NCT05745623)

A multi-center, open-label Phase I/II trial was initiated to assess this compound in patients with advanced solid tumors.[3] The Phase I portion focused on dose escalation to determine safety, tolerability, and the recommended Phase II dose (RP2D).[3] The Phase II portion is evaluating the efficacy in specific patient populations with NTRK fusion-positive tumors.[11]

Table 4: Phase I Dose Escalation Summary (as of Feb 11, 2022)

| Parameter | Value |

|---|---|

| Doses Tested | 1, 2, 3, 4, 6, 8 mg QD.[3][12] |

| Dose-Limiting Toxicities (DLTs) | None observed.[3][12] |

| Most Common TRAEs (>20%) | Asthenia (23.5%), Increased ALT (29.7%), Increased AST (29.7%), Anemia (29.7%).[3] |

| Grade ≥3 TRAEs | Increased ALT (5.9%), Increased AST (5.9%), Increased CPK (11.8%), Neutrophil count decreased (5.9%), Pain (5.9%).[3] |

| Early Efficacy (NTRK+ patients, n=6) | ORR: 66.7%; DCR: 100%.[3][12] |

| Pharmacokinetics | Plasma exposure increased in a dose-proportional manner.[3] |

Table 5: Efficacy in TRK-Inhibitor Naïve Patients

| Patient Population | Data Cutoff | N | Confirmed ORR (IRC) | Key Highlights |

|---|---|---|---|---|

| Adults | Nov 23, 2024 | 49 | 83.7% (10.2% CR) | 12-month DOR rate: 92.0%; 12-month PFS rate: 90.5%.[12] |

| Pediatric & Adolescent | July 31, 2025 | - | 90% | Patients resistant to 1st-gen TRKi all achieved partial responses.[13][14] |

| Pediatric & Adolescent (Efficacy Evaluable) | Nov 23, 2024 | 6 | 100% | All patients achieved partial response (PR) at first assessment.[11][12] |

Table 6: Recommended Phase II Dose (RP2D)

| Patient Population | Recommended Dose |

|---|---|

| Adults | 8 mg or higher.[15] |

| Adolescents (12-18 years) | 8 mg (fixed dose).[14] |

| Pediatrics (<12 years) | 7.2 mg/m² (orally disintegrating tablet).[14] |

Intracranial Activity

This compound has shown promising intracranial activity. In one study, two of three patients with brain metastases at baseline achieved an intracerebral response.[12][13] Another early report noted a patient with a measurable brain lesion that shrank from 10 mm to 3 mm.[3]

Experimental Protocols: Clinical

-

Study Design: A multi-center, open-label, Phase I/II clinical trial (NCT04685226) with a modified "3+3" dose-escalation design in Phase I, followed by Phase II dose expansion.[3] A pivotal Phase II trial (NCT05745623) is also ongoing.[11]

-

Patient Population: Patients with histopathologically confirmed, unresectable, locally advanced or metastatic solid tumors who have failed standard therapy.[3][13] Priority was given to patients with documented NTRK or ROS1 gene fusions.[16] Key inclusion criteria included having at least one measurable lesion (per RECIST v1.1, RANO, or INRC), an ECOG performance status of 0-1, and a life expectancy of more than 3 months.[13]

-

Primary Endpoints: Phase I: Safety, tolerability, and Maximum Tolerated Dose (MTD).[3][13] Phase II: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC).[11]

-

Secondary Endpoints: Included pharmacokinetic parameters (e.g., maximum concentration), Duration of Response (DOR), and Progression-Free Survival (PFS).[13]

-

Tumor Assessment: Responses were assessed by both IRC and investigators according to RECIST v1.1 for solid tumors and RANO criteria for brain metastases.[11]

Regulatory Status

-

United States: The Investigational New Drug (IND) application for this compound was cleared by the U.S. Food and Drug Administration (FDA) in August 2021, allowing clinical trials to proceed.[17]

-

China: In April 2025, the New Drug Application (NDA) for this compound was accepted by the Center for Drug Evaluation (CDE) of the China National Medical Products Administration (NMPA) for adult and adolescent patients with NTRK fusion-positive advanced solid tumors.[18][19] In May 2025, the NDA was granted priority review status.[2][13]

This compound (ICP-723) has emerged as a highly promising next-generation pan-TRK inhibitor. Its discovery and development have been guided by a clear strategy to address acquired resistance to first-generation agents. Preclinical data established its high potency, broad activity against resistance mutations, and superior brain penetration.[5][8] Clinical trials have confirmed these findings, demonstrating outstanding efficacy with high and durable response rates across adult, adolescent, and pediatric patients with NTRK fusion-positive tumors, including those with brain metastases and prior TRK inhibitor failure.[12][13] With a manageable safety profile and a New Drug Application under priority review in China, this compound is poised to become a significant new therapeutic option for this patient population.[2]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. InnoCare’s this compound Receives Priority Review from China’s NMPA | INNOCARE [innocarepharma.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. onclive.com [onclive.com]

- 7. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. ascopubs.org [ascopubs.org]

- 12. A Phase I/II Clinical Trial of ICP-723 in the Treatment of Advanced Solid Tumors [clin.larvol.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. InnoCare Pharma Releases Latest Data of its Next Generation Pan-TRK Inhibitor this compound for the Treatment of Pediatric and Adolescent Patients with Advanced Solid Tumors | MarketScreener [marketscreener.com]

- 15. China’s NMPA accepts Innocare’s this compound NDA for solid tumors | BioWorld [bioworld.com]

- 16. ntrkers.org [ntrkers.org]

- 17. InnoCare Announces Clearance by U.S. FDA of Clinical Trial of pan-TRK Inhibitor ICP-723 [prnewswire.com]

- 18. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor this compound in China | INNOCARE [innocarepharma.com]

- 19. NMPA accepted NDA for this compound (ICP-723) for patients with advanced solid tumors harboring NTRK gene fusions [onco-this-week.com]

Zurletrectinib: A Technical Guide to its Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zurletrectinib (formerly LOXO-195, BAY 2731954) is a next-generation, ATP-competitive tyrosine kinase inhibitor (TKI) engineered to target wild-type Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) and, critically, to overcome acquired resistance to first-generation TRK inhibitors. It also demonstrates activity against ROS1 kinase. This document provides a detailed overview of this compound's molecular targets, its inhibitory mechanisms, and the downstream signaling pathways it modulates. It includes a compilation of quantitative inhibitory data, summaries of key experimental methodologies, and visualizations of its mechanism of action and related experimental workflows.

Primary Molecular Targets

This compound is a potent, orally bioavailable, and selective pan-TRK inhibitor, targeting the three isoforms of the neurotrophic tyrosine receptor kinase: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In many cancers, chromosomal rearrangements can lead to the creation of NTRK fusion genes, which result in constitutively active TRK fusion proteins that drive oncogenesis.

A key feature of this compound is its potent activity against a wide spectrum of acquired resistance mutations in the NTRK kinase domain that render first-generation inhibitors like larotrectinib ineffective. These mutations often occur in the solvent front (e.g., TRKA G595R, TRKC G623R) or the xDFG motif (e.g., TRKA G667C) of the kinase domain. This compound has demonstrated significantly higher activity against the majority of known TRK inhibitor resistance mutations compared to other next-generation inhibitors.

Additionally, clinical trials are evaluating this compound in patients with ROS1-altered solid tumors, indicating that ROS1 is also a clinically relevant target of the drug.

Molecular Interactions and Mechanism of Action

This compound functions as a Type I ATP-competitive inhibitor. It binds to the ATP-binding pocket of the TRK kinase domain in its active conformation. Molecular docking studies have revealed that this compound interacts with key residues within this pocket, including the gatekeeper residue (F589 in TRKA) and residues in the xDFG motif.

A distinguishing feature of this compound's interaction is the role of its fluoropyrrolidine moiety, which forms unique interactions with the K544 and D668 residues of TRKA (and paralogous residues in TRKB and TRKC). This specific binding mode is predicted to be responsible for its high selectivity and augmented binding affinity, particularly for mutant TRK kinases.

By occupying the ATP-binding site, this compound blocks the autophosphorylation and activation of the TRK receptor, thereby inhibiting the initiation of downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival.

Quantitative Data: Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize its inhibitory concentrations (IC50) against wild-type TRK kinases and a panel of clinically relevant resistance mutations.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type TRK Kinases

| Target Kinase | This compound IC50 (nM) |

| TRKA | 0.81 |

| TRKB | 0.145 |

| TRKC | 0.184 |

Table 2: Cell-Based Inhibitory Activity (IC50, nM) of this compound against TRK Resistance Mutations

| Fusion Protein & Mutation | This compound | Larotrectinib | Selitrectinib | Repotrectinib |

| Solvent Front Mutations | ||||

| LMNA-NTRK1 G595R | 29.5 | 1146.0 | 41.3 | 21.0 |

| ETV6-NTRK3 G623R | 20.3 | 360.5 | 37.0 | 11.2 |

| Gatekeeper Mutations | ||||

| EML4-NTRK3 F617L | 11.4 | 1.8 | 1.2 | 0.4 |

| xDFG Mutations | ||||

| TPM3-NTRK1 G667C | 113.1 | 1000.0 | >1000 | 120.9 |

| ETV6-NTRK3 G696A | 2.5 | 11.5 | 1.6 | 0.7 |

| ETV6-NTRK3 G696C | 134.4 | >1000 | >1000 | 258.1 |

| Compound Mutations | ||||

| EML4-NTRK3 F617L + G623R | 50.4 | 110.1 | 14.5 | 3.4 |

Data compiled from cell viability assays on Ba/F3 cells engineered to express the respective NTRK fusion mutations. Source: Cocco, E., et al. (2024). British Journal of Cancer.

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway Inhibition

Upon activation by neurotrophin ligands (or constitutively through gene fusion), TRK receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates several key downstream signaling cascades that promote cell survival, proliferation, and differentiation. This compound's inhibition of the TRK kinase blocks these pathways. The primary pathways affected are:

-

Ras/MAPK Pathway: Typically involved in cell proliferation and differentiation.

-

PI3K/Akt Pathway: A major survival pathway that inhibits apoptosis.

-

PLC-γ Pathway: Leads to the activation of PKC and calcium signaling, affecting synaptic plasticity and other cellular processes.

Caption: this compound inhibits constitutively active TRK fusion proteins.

Experimental Workflow: In Vitro Kinase Assay

Biochemical assays are fundamental to determining the direct inhibitory effect of a compound on its target kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Experimental Workflow: Cell Viability Assay

Cell-based assays are used to determine the effect of a compound on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP as an indicator of metabolically active, viable cells.

Caption: Workflow for a luminescence-based cell viability (IC50) assay.

Detailed Methodologies

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is representative of luminescence-based kinase assays like ADP-Glo™.

-

Reagent Preparation: Recombinant human TRK kinase (wild-type or mutant) is diluted in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). A substrate peptide (e.g., poly(Glu,Tyr)) and ATP are also prepared in kinase buffer. This compound is serially diluted in DMSO and then further diluted in kinase buffer.

-

Kinase Reaction: The reaction is initiated by mixing the TRK kinase, substrate/ATP mix, and the inhibitor in a 384-well plate. The final reaction volume is typically small (e.g., 5 µL). The plate is incubated at room temperature for 60 minutes.

-

ATP Depletion: Following incubation, an equal volume of ADP-Glo™ Reagent is added. This reagent contains an ATPase that depletes all remaining ATP from the kinase reaction. The plate is incubated for 40 minutes.

-

Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the TRK kinase back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair in the reagent to generate a luminescent signal. The plate is incubated for 30-60 minutes to stabilize the signal.

-

Data Acquisition: Luminescence is read using a plate luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: The data is normalized to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition). The normalized values are plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression model (four-parameter variable slope).

Cell Viability Assay (Representative Protocol)

This protocol is representative of the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Plating: Cancer cell lines harboring specific NTRK fusions (e.g., KM12 cells with TPM3-NTRK1) are seeded into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in their appropriate culture medium. Plates are incubated overnight to allow for cell attachment.

-

Compound Addition: A stock solution of this compound in DMSO is used to prepare a series of dilutions in culture medium. The medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Procedure: The plates are removed from the incubator and allowed to equilibrate to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well is added.

-

Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate-reading luminometer.

-

Analysis: The luminescent signal, which is proportional to the number of viable cells, is plotted against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

In Vivo Subcutaneous Xenograft Model (Representative Protocol)

-

Cell Preparation and Implantation: Human cancer cells with an NTRK fusion (e.g., 5 x 10⁶ KM12 cells) are suspended in a solution of culture medium and Matrigel. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is monitored regularly using caliper measurements (Volume = (width² x length)/2). When tumors reach a specified average volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose). The drug is administered to the treatment group via oral gavage at a specified dose and schedule (e.g., 1 mg/kg, twice daily [BID]). The control group receives the vehicle solution on the same schedule.

-

Efficacy Monitoring: Tumor volumes and mouse body weights are measured throughout the study (e.g., twice weekly). The study endpoint can be a specific time point, a predetermined tumor volume, or signs of morbidity.

-

Data Analysis: Tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the anti-tumor effect. Survival curves (Kaplan-Meier) may also be generated.

Conclusion

This compound is a highly potent, next-generation pan-TRK inhibitor with a well-defined molecular mechanism. Its primary advantage lies in its robust activity against a wide array of resistance mutations that emerge during treatment with first-generation TRK inhibitors. By effectively blocking the ATP-binding site of both wild-type and mutant TRK kinases, this compound shuts down downstream oncogenic signaling, leading to tumor growth inhibition. The preclinical data, supported by standardized in vitro and in vivo models, provide a strong rationale for its clinical development and use in patients with NTRK fusion-positive cancers, particularly in the resistance setting. Its activity against ROS1 further broadens its potential clinical utility.

In Vitro Kinase Assays for Determining Zurletrectinib Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zurletrectinib (ICP-723) is a next-generation, potent, and selective pan-tropomyosin receptor kinase (TRK) inhibitor designed to target cancers harboring NTRK gene fusions.[1] It has demonstrated significant activity against wild-type TRKA, TRKB, and TRKC kinases and a broad spectrum of acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[2][3][4] This technical guide provides an in-depth overview of the in vitro kinase assays employed to characterize the potency of this compound, offering detailed experimental protocols and data presentation to aid researchers in the field of oncology drug discovery.

This compound Potency Against Wild-Type and Mutant TRK Kinases

In vitro kinase assays are fundamental in determining the inhibitory activity of compounds like this compound. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Wild-Type TRK Kinase Inhibition

This compound exhibits potent, sub-nanomolar inhibitory activity against all three wild-type TRK family members.

| Kinase | IC50 (nM) |

| TRKA | 0.81 |

| TRKB | 0.145 |

| TRKC | 0.184 |

Data compiled from in vitro kinase assays.[5]

Activity Against Resistance Mutations

A critical advantage of this compound is its ability to overcome resistance conferred by mutations in the TRK kinase domain. It has shown high potency against a majority of known TRK inhibitor resistance mutations (13 out of 18 tested).[2][6][7] This includes the solvent front mutation TRKA G595R and the xDFG motif mutation TRKA G667C, which are common mechanisms of acquired resistance to first-generation TRK inhibitors.[3][4] While comprehensive IC50 values for all resistance mutations are not publicly available, the qualitative data strongly supports its designation as a next-generation TRK inhibitor.[2][6][7]

Experimental Protocols

Detailed below are representative protocols for in vitro kinase assays and cell-based viability assays to evaluate the potency of this compound. These are synthesized from established methodologies and information available on TRK inhibitor testing.

In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against a purified TRK kinase.

Materials:

-

Recombinant human TRKA, TRKB, or TRKC kinase (e.g., from a commercial vendor).

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]

-

ATP (Adenosine triphosphate).

-

Substrate (e.g., a synthetic peptide or a protein like myelin basic protein).

-

This compound, dissolved in DMSO.

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega).[5]

-

96-well or 384-well plates.

-

Plate reader capable of detecting radioactivity or luminescence.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add kinase buffer to each well of the plate.

-

Add the diluted this compound or DMSO (for control wells) to the appropriate wells.

-

Add the TRK kinase to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of ATP and the substrate in kinase buffer. For radioactive assays, include [γ-³²P]ATP.

-

Add the ATP/substrate mix to each well to start the reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction and Detection:

-

Radioactive Method: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-Radioactive Method (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Read the luminescence on a plate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of cancer cells harboring NTRK fusions. The MTT or XTT assay is a common method.

Materials:

-

NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).[8]

-

Cell culture medium and supplements.

-

This compound, dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

-

Solubilizing agent (for MTT assay, e.g., DMSO or a detergent solution).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the NTRK fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

TRK Signaling Pathway

The TRK signaling pathway is initiated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation of the kinase domain. This activates downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.

Caption: Simplified TRK signaling pathway.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the key steps in determining the in vitro potency of this compound against a target TRK kinase.

Caption: Workflow for this compound in vitro kinase assay.

Conclusion

This compound is a highly potent next-generation TRK inhibitor with significant activity against both wild-type TRK kinases and a wide array of clinically relevant resistance mutations.[2][6][7] The in vitro kinase and cell-based assays described in this guide are essential tools for the preclinical characterization of this compound and other TRK inhibitors. Standardization of these methodologies is crucial for generating reproducible and comparable data to guide further drug development and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]

- 4. British Journal of Cancer: this compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation agents [businesswire.com]

- 5. promega.com [promega.com]

- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents | CoLab [colab.ws]

Zurletrectinib: A Next-Generation Pan-TRK Inhibitor with Potent Activity Against Wild-Type and Resistant TRK Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1][2] Chromosomal rearrangements leading to NTRK gene fusions can result in the formation of chimeric TRK fusion proteins with ligand-independent, constitutive kinase activity, driving the growth of various adult and pediatric solid tumors. Zurletrectinib (ICP-723) is a next-generation, orally administered, pan-TRK inhibitor designed to target TRKA, TRKB, and TRKC kinases, demonstrating high potency against both wild-type TRK proteins and clinically relevant acquired resistance mutations that emerge during treatment with first-generation TRK inhibitors.[3] This technical guide provides an in-depth overview of the preclinical activity of this compound, focusing on its inhibitory effects on TRKA, TRKB, and TRKC, and details the experimental methodologies used to characterize its potency and mechanism of action.

Biochemical Activity Against TRK Kinases

This compound has demonstrated potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its sub-nanomolar potency.

| Kinase | This compound IC50 (nM) |

| TRKA | 0.81 |

| TRKB | 0.145 |

| TRKC | 0.184 |

| Table 1: In vitro inhibitory activity of this compound against wild-type TRK kinases.[4] |

Activity Against Acquired Resistance Mutations

A significant challenge in cancer therapy is the development of acquired resistance to targeted agents. In the context of TRK inhibition, specific mutations in the kinase domain can reduce the efficacy of first-generation inhibitors. This compound has been specifically engineered to overcome these resistance mechanisms, showing potent activity against a panel of clinically observed mutations.

| TRK Mutant | This compound Activity | Comparator Activity (Larotrectinib, Selitrectinib, Repotrectinib) |

| TRKA G595R | Highly Active | More potent than other next-generation inhibitors |

| TRKA G667C | Highly Active | More potent than other next-generation inhibitors |

| 13 out of 18 tested resistance mutations | More Active | Less active than this compound |

| Table 2: Comparative activity of this compound against common TRK resistance mutations.[3][5] |

Cellular Activity in NTRK Fusion-Positive Cancer Models

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines harboring NTRK gene fusions. These studies confirm that the potent biochemical inhibition of TRK kinases translates into effective inhibition of cancer cell growth.

| Cell Line | NTRK Fusion | Key Findings |

| Multiple | Various | This compound inhibits cell growth and TRK-mediated signaling in multiple NTRK fusion-positive cell lines with IC50 values in the low nanomolar range. |

| Table 3: Summary of this compound's activity in cellular models. |

Experimental Protocols

In Vitro Kinase Assays

The biochemical potency of this compound against TRK kinases was determined using in vitro kinase assays. A common methodology is the Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay.

Protocol Outline:

-

Recombinant Kinases: Purified, recombinant TRKA, TRKB, and TRKC kinases are used.

-

Compound Preparation: this compound and comparator compounds are serially diluted to create a range of concentrations, typically in a 10-dose, four-fold dilution series starting from a high concentration (e.g., 100 nM or 1-10 µM for mutant kinases).[4]

-

Assay Reaction: The kinase, a suitable substrate, and ATP are incubated with the various concentrations of the inhibitor. ATP concentrations are typically optimized for each kinase, ranging from 1 to 10 µM.[4]

-

Detection: The HTRF detection reagents are added, and the resulting signal is measured on a plate reader. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Viability Assays

To assess the effect of this compound on the growth of cancer cells, proliferation and viability assays are performed on cell lines with known NTRK fusions.

Protocol Outline:

-

Cell Seeding: NTRK fusion-positive cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or control compounds.

-

Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.

-

Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo, is added to the wells. These reagents measure metabolic activity, which is a proxy for the number of viable cells.

-